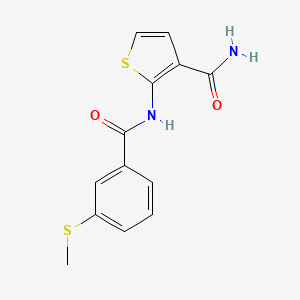![molecular formula C21H18F3NO4 B2371463 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287263-19-6](/img/structure/B2371463.png)
2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[111]pentanyl]acetic acid is a synthetic organic compound notable for its complex structure, incorporating multiple rings and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically begins with the preparation of the bicyclo[1.1.1]pentanyl ring system. This is followed by introducing the phenylmethoxycarbonylamino group and then the trifluorophenyl moiety. Key steps involve cyclization reactions under controlled conditions, using catalysts and reagents such as bromine, lithium diisopropylamide (LDA), and various protective groups.
Industrial Production Methods: On an industrial scale, the compound is synthesized using high-throughput techniques. The key challenges involve maintaining the stability of the bicyclo[1.1.1]pentanyl ring and ensuring the selective introduction of functional groups. Techniques like flow chemistry and automated synthesis may be employed to scale up the production efficiently while minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo a variety of reactions, including oxidation, reduction, and substitution. Given its structural complexity, careful selection of reaction conditions is crucial to achieve the desired transformations without degrading the bicyclo[1.1.1]pentanyl core.
Common Reagents and Conditions Used: Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions and mild reducing agents such as sodium borohydride for reduction processes. Substitution reactions might involve reagents like alkyl halides or aryl sulfonates under basic or acidic conditions, depending on the functional group being targeted.
Major Products Formed from These Reactions: The products formed depend on the type of reaction. Oxidation may introduce additional oxygen-containing functional groups, while reduction might lead to the removal of certain functional groups. Substitution reactions typically result in the replacement of specific functional groups with new ones, potentially modifying the biological activity or chemical reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid serves as a valuable building block for constructing more complex molecules. Its rigid bicyclo[1.1.1]pentanyl framework makes it an interesting target for studying steric effects and conformational stability in organic reactions.
Biology and Medicine: Biologically, this compound might be investigated for its potential to interact with specific enzymes or receptors, given its unique structure. It could serve as a lead compound for drug discovery, particularly in designing inhibitors or modulators of biological pathways that involve fluorinated phenyl groups.
Industry: Industrial applications could include its use in the development of new materials or as a catalyst in specific chemical reactions. Its stability and reactivity might make it suitable for high-performance polymers or coatings.
Wirkmechanismus
The mechanism by which 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects largely depends on the context of its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The trifluorophenyl group could enhance these interactions by increasing the compound's lipophilicity, potentially improving its ability to cross cell membranes or interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with bicyclo[1.1.1]pentanyl structures or trifluorophenyl groups. For instance, 2,2,2-Trifluoroethylamine and its derivatives share the fluorinated phenyl component and are known for their applications in medicinal chemistry. Bicyclo[1.1.1]pentane derivatives, on the other hand, are studied for their unique conformational properties. What sets 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid apart is the combination of these two structural motifs, offering a distinctive platform for exploring new chemical reactions and biological activities.
Eigenschaften
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-14-7-6-13(15(23)16(14)24)20-9-21(10-20,11-20)17(18(26)27)25-19(28)29-8-12-4-2-1-3-5-12/h1-7,17H,8-11H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIUIWVGFSZTJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=C(C(=C(C=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)

![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)

![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)



